Product packaging for 4-Methyl-1-phenylhept-1-YN-3-one(Cat. No.:CAS No. 918638-74-1)

4-Methyl-1-phenylhept-1-YN-3-one

Cat. No.: B12611560
CAS No.: 918638-74-1
M. Wt: 200.28 g/mol
InChI Key: SFBOXKUQPGYSAA-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylhept-1-yn-3-one is a synthetic organic compound featuring a phenyl group and a heptynone backbone. This structure suggests potential as a building block or intermediate in organic synthesis and medicinal chemistry research, particularly for the development of novel heterocyclic compounds or pharmacologically active molecules. As a terminal alkyne, it may be suitable for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, or for use in cyclization reactions to form complex ring systems. Researchers can utilize this compound in exploratory studies targeting new chemical entities. This product is sold for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the compound's identity and purity and for ensuring safe handling and disposal in accordance with their local regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O B12611560 4-Methyl-1-phenylhept-1-YN-3-one CAS No. 918638-74-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918638-74-1

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

4-methyl-1-phenylhept-1-yn-3-one

InChI

InChI=1S/C14H16O/c1-3-7-12(2)14(15)11-10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7H2,1-2H3

InChI Key

SFBOXKUQPGYSAA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)C#CC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 1 Phenylhept 1 Yn 3 One and Analogous Alkynyl Ketones

Catalytic Cross-Coupling Strategies for Ynone Formation

Catalytic cross-coupling reactions provide a direct and efficient means to form the characteristic sp-sp2 carbon-carbon bond of ynones. These methods often offer high yields and good functional group tolerance under mild conditions.

Palladium-Catalyzed Sonogashira Coupling of Terminal Alkynes with Acyl Electrophiles

The palladium-catalyzed Sonogashira coupling is a cornerstone reaction for the synthesis of alkynyl ketones. researchgate.net This reaction typically involves the coupling of a terminal alkyne with an acyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.comorganic-chemistry.org The carbonylative version of the Sonogashira reaction is also a widely used method for preparing conjugated alkynyl ketones. mdpi.com

The general mechanism of the acyl Sonogashira reaction involves a catalytic cycle with both palladium and copper. The palladium(0) species undergoes oxidative addition with the acyl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Transmetalation between the acyl-palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the desired ynone and regenerates the active palladium(0) catalyst. libretexts.org

The efficiency and selectivity of the Sonogashira coupling are highly dependent on the choice of the palladium catalyst and the associated ligands. libretexts.org Commonly used palladium precursors include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The nature of the phosphine (B1218219) ligands can significantly influence the reaction rate and stability of the catalytic system. For instance, electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. libretexts.org

Recent advancements have focused on developing more robust and active catalyst systems. This includes the use of N-heterocyclic carbenes (NHCs) as ligands, which have shown high efficiency in cross-coupling reactions. organic-chemistry.org Additionally, the design of sterically bulky ligands can promote the dissociation of the active palladium catalyst, leading to improved catalytic activity. libretexts.org The development of heterogeneous catalysts, where the palladium species is supported on materials like silica (B1680970) gel, functionalized polymers, or nanoparticles, is also a significant area of research. mdpi.commdpi.com These supported catalysts offer advantages in terms of recovery and reusability, which is particularly important given the high cost of palladium. mdpi.com The regioselectivity of the Sonogashira coupling can also be controlled by the choice of ligand, as demonstrated in the selective alkynylation of di-iodinated purines. rsc.org

Interactive Table 1: Comparison of Palladium Catalyst Systems for Ynone Synthesis

Catalyst Precursor Ligand Co-catalyst Key Features
Pd(PPh₃)₄ Triphenylphosphine CuI Standard, widely used system. libretexts.org
PdCl₂(PPh₃)₂ Triphenylphosphine CuI More stable and soluble alternative to Pd(PPh₃)₄. libretexts.org
Pd(OAc)₂ Bulky phosphines (e.g., P(t-Bu)₃) None (Copper-free) Effective for room-temperature coupling of aryl bromides. organic-chemistry.org
Pd-NHC Complexes N-Heterocyclic Carbenes CuI or None High efficiency, sometimes at low catalyst loadings. organic-chemistry.org
Pd on solid support Various CuI or None Heterogeneous, reusable catalyst systems. mdpi.commdpi.com

A novel and highly selective approach to the synthesis of cross-conjugated enynones involves the use of α,β-unsaturated triazine esters as acyl electrophiles in a palladium-catalyzed Sonogashira reaction. nih.gov This method addresses the challenge of the susceptibility of unsaturated C-C bonds to the palladium catalyst when using other α,β-unsaturated derivatives. nih.gov The triazine esters are readily prepared from the corresponding α,β-unsaturated carboxylic acids. nih.gov The coupling of these triazine esters with terminal alkynes proceeds with high selectivity for C-O activation, yielding the desired enynones. nih.gov Interestingly, in some cases, the reaction can be catalyzed by Pd(OAc)₂ without the need for an additional ligand or base. nih.gov

The Sonogashira reaction exhibits a broad substrate scope, accommodating a wide range of functional groups on both the alkyne and the acyl electrophile. mdpi.comlibretexts.org Terminal alkynes can bear aryl, heteroaryl, alkenyl, and alkyl substituents. libretexts.org Similarly, various aroyl and other acyl chlorides can be employed. mdpi.commdpi.com However, the reaction is not without its limitations.

Nickel-Catalyzed Approaches to Alkynyl Ketones and Related Structures

Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as an attractive alternative for catalyzing cross-coupling reactions. nih.govresearchgate.net Nickel-catalyzed methods for the synthesis of ketones are being actively developed. nih.gov For instance, a nickel terpyridine catalyst has been shown to couple N-alkyl pyridinium (B92312) salts with in-situ formed carboxylic acid fluorides to produce a wide variety of ketones. nih.gov Other nickel-catalyzed reactions include the α-alkylation of ketones with alcohols via a hydrogen-borrowing strategy and the conversion of cyanohydrins and aldehydes/ketones to β-cyano ketones. acs.orgresearchgate.net While not always directly targeting ynones, these methodologies showcase the versatility of nickel catalysis in ketone synthesis and suggest potential for adaptation to the synthesis of alkynyl ketones.

Copper-Mediated Coupling Reactions for Ynone Synthesis

Copper plays a crucial role in ynone synthesis, not only as a co-catalyst in the Sonogashira reaction but also as a primary catalyst in its own right. organic-chemistry.orgtcichemicals.com Copper-mediated couplings, such as the Glaser and Ullmann reactions, have a long history in organic synthesis. tcichemicals.com Modern advancements have led to the development of milder and more efficient copper-catalyzed protocols. tcichemicals.combeilstein-journals.org

Ligand-free, copper-catalyzed cross-coupling reactions of alkynes with aryl iodides have been developed using commercially available Cu₂O as the catalyst. organic-chemistry.org These reactions tolerate a broad range of functional groups and can be effective even with sterically demanding substrates. organic-chemistry.org The choice of base and solvent is critical for the success of these reactions, with Cs₂CO₃ and DMF often being optimal. organic-chemistry.org The ability to conduct these couplings without the need for expensive ligands or palladium makes them a cost-effective alternative for the synthesis of internal alkynes. organic-chemistry.org

Interactive Table 2: Comparison of Catalytic Systems for Ynone Synthesis

Catalytic System Metal Typical Electrophile Key Advantages
Sonogashira Coupling Palladium (with Copper co-catalyst) Acyl Halides mdpi.com High yields, broad scope, well-established. mdpi.comlibretexts.org
Copper-Free Sonogashira Palladium Acyl Halides libretexts.org Avoids alkyne homocoupling. libretexts.org
Triazine Ester Coupling Palladium α,β-Unsaturated Triazine Esters nih.gov High selectivity for C-O activation in enynone synthesis. nih.gov
Nickel-Catalyzed Coupling Nickel N-Alkyl Pyridinium Salts, etc. nih.gov Earth-abundant metal, novel reactivity. nih.gov
Copper-Catalyzed Coupling Copper Aryl Iodides organic-chemistry.org Palladium-free, cost-effective. organic-chemistry.org

Convergent and Divergent Synthetic Routes

Convergent and divergent strategies offer powerful approaches to the synthesis of complex molecules like 4-methyl-1-phenylhept-1-yn-3-one and its analogs. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. This approach is often more efficient for complex targets. In contrast, a divergent synthesis begins with a common intermediate that is elaborated into a variety of different target molecules through various reaction pathways.

Radical-Triggered Functionalization for α-Functionalized Alkynyl Ketones

A robust and versatile method for the synthesis of α-functionalized alkynyl ketones involves a transition-metal-free radical approach. nih.govacs.org This strategy utilizes the combination of a 3-exo-dig cyclization with an alkynyl migration triggered by in situ-generated radical precursors. nih.govacs.orgresearchgate.net This method is notable for its ability to install densely functionalized carbonyl, alkynyl, and various other functional groups into unactivated alkenes. nih.govacs.orgresearchgate.net The broad substrate scope, which accommodates both electron-donating and electron-withdrawing alkynyl migrating groups, along with excellent functional group compatibility, makes this protocol highly practical. nih.govacs.orgresearchgate.net

For instance, a radical-induced C(sp³)–H functionalization of cycloalkanes can lead to the direct formation of C(sp³)–C(sp³) and C(sp)–C(sp³) bonds, yielding a wide range of α-alkynyl ketones. researchgate.net This process can be catalyzed by systems like FeCl₂/di-tert-butyl peroxide (DTBP). researchgate.net

Asymmetric Synthesis of Chiral Propargylic Precursors via Aldol (B89426) Reactions

The asymmetric synthesis of chiral propargylic alcohols, which are key precursors to chiral alkynyl ketones, can be effectively achieved through aldol reactions. A notable advancement in this area is the use of a ternary catalyst system comprising an amine, a metal salt, and a Brønsted acid for the cross-aldol coupling of unmodified aldehydes and ynals. rsc.org This synergistic activation, involving enamine formation and reversible metal-alkyne complexation, leads to high levels of diastereo- and enantioselectivity. rsc.org

For example, a catalyst system of α,α-dialkylprolinol silyl (B83357) ether–CuI–PhCO₂H has demonstrated the ability to produce propargylic alcohols with anti/syn ratios of up to >20:1 and enantiomeric excesses (ee) up to >99%. rsc.org The resulting chiral propargylic alcohols can then be oxidized to the corresponding chiral alkynyl ketones.

Furthermore, new strategies for synthesizing enantiomerically pure 1,3-diols often involve an initial asymmetric aldol reaction to create chiral 1,3-keto alcohols with high enantiomeric purity. nih.gov These methods may employ proline-derived organocatalysts and additives like Cu(OTf)₂. nih.gov The development of chiral polymeric nanoparticles as organocatalysts for direct asymmetric aldol reactions also presents a promising solvent-free approach. nih.gov

Oxidation and Derivatization of Propargylic Alcohols to Yield Alkynyl Ketones

The oxidation of propargylic alcohols is a direct and widely used method for the synthesis of alkynyl ketones. google.com Various catalytic systems have been developed to achieve this transformation efficiently and selectively.

A practical and environmentally friendly method employs a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride in toluene (B28343) at room temperature for the aerobic oxidation of propargylic alcohols. organic-chemistry.org This system uses oxygen as a clean oxidant and demonstrates broad substrate scope and scalability. organic-chemistry.org

Other effective catalytic systems include:

Copper nanoparticles (Cu NPs) with TBHP or air as oxidants. organic-chemistry.org

Cobalt phthalocyanine (B1677752) complexes for the oxidation of terminal propargylic alcohols. google.com

VO(acac)₂-catalyzed oxidation systems. google.com

The choice of oxidant and catalyst is crucial and can be tailored to the specific substrate and desired outcome. Chemical oxidation methods using reagents like sodium periodate, sodium dichromate, and manganese dioxide are also available but are often limited by the toxicity and cost of the oxidants. google.com

Alternative Carbon-Carbon Bond Forming Reactions for the Heptane (B126788) Backbone Elaboration

The construction of the heptane backbone of this compound can be achieved through various carbon-carbon bond-forming reactions. The alkylation of enolates, enamines, and hydrazones is a fundamental strategy for forming C-C bonds adjacent to a carbonyl group. vanderbilt.edu The regioselectivity of enolate formation can be controlled by kinetic or thermodynamic conditions. vanderbilt.edu

More recent methods focus on leveraging the reactivity of organoboron compounds. For example, an alkoxide-promoted method for ketone synthesis from esters and benzyldiboronates has been developed. nih.gov This method relies on the formation of an α-boryl carbanion as the key intermediate for C-C bond formation. nih.gov

Furthermore, silver-catalyzed reactions of secondary propargylic alcohols can proceed via C(sp³)-C(sp) bond cleavage, demonstrating the concept of "alkynyl borrowing" for the formation of new C-C or C-N bonds. nih.gov Intramolecular carbomercuration of alkynes by allylic silanes also represents a novel C-C bond-forming reaction. nih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Methyl 1 Phenylhept 1 Yn 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural assignment of 4-Methyl-1-phenylhept-1-yn-3-one can be achieved.

Proton (¹H) NMR Spectral Analysis for Stereochemical Assignment and Functional Group Identification

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, each unique proton set will produce a distinct signal with a characteristic chemical shift (δ), multiplicity, and integration value.

The protons of the phenyl group are expected to appear in the aromatic region (δ 7.2-7.5 ppm). The protons on the aliphatic chain will be influenced by adjacent functional groups. The methine proton at the C4 position, being adjacent to both the chiral center and the carbonyl group, is expected to be a multiplet. The methylene (B1212753) and methyl protons of the butyl group will show characteristic splitting patterns (e.g., triplets and sextets) due to coupling with their neighbors. The terminal methyl group of the butyl chain (C7) is anticipated to be a triplet around 0.9 ppm. The methyl group at C4 will appear as a doublet.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl-H 7.20 - 7.50 Multiplet 5H
C4-H 2.80 - 2.95 Multiplet 1H
C5-H₂ 1.60 - 1.75 Multiplet 2H
C6-H₂ 1.35 - 1.50 Sextet 2H
C7-H₃ 0.90 - 1.00 Triplet 3H

Note: These are predicted values. Actual experimental values may vary.

Carbon (¹³C) NMR Spectral Interpretation for Carbon Skeletal Elucidation and Hybridization States

The ¹³C NMR spectrum reveals the number of unique carbon environments and their hybridization states (sp³, sp², sp). The carbonyl carbon (C3) is expected to have the most downfield chemical shift, typically in the range of 180-190 ppm for ynones. The sp-hybridized carbons of the alkyne (C1 and C2) will appear in the range of 80-95 ppm. The carbons of the phenyl group will produce signals in the aromatic region (120-140 ppm). The aliphatic carbons (C4-C7 and the C4-methyl) will resonate in the upfield region (10-60 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Label Predicted Chemical Shift (δ, ppm) Hybridization
C1 ~88.0 sp
C2 ~92.5 sp
C3 (C=O) ~185.0 sp²
C4 ~48.0 sp³
C5 ~35.0 sp³
C6 ~20.0 sp³
C7 ~13.8 sp³
C4-CH₃ ~16.0 sp³
Phenyl C (ipso) ~120.0 sp²

Note: These are predicted values. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively establish the structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key expected correlations include:

The C4-H proton with the C4-CH₃ protons and the C5-H₂ protons.

The C5-H₂ protons with the C4-H and C6-H₂ protons.

The C6-H₂ protons with the C5-H₂ and C7-H₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. It would confirm which protons are attached to which carbons, for example, linking the ¹H signal at ~2.85 ppm to the ¹³C signal at ~48.0 ppm (C4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for mapping the connectivity of the entire carbon skeleton. Key HMBC correlations would be:

The C4-H proton to the carbonyl carbon (C3), C5, and the C4-methyl carbon.

The C5-H₂ protons to the carbonyl carbon (C3) and C4.

The phenyl protons to the alkyne carbons (C1 and C2).

Vibrational Spectroscopy Studies: Infrared (IR) and Raman

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

Characterization of Carbonyl (C=O) and Alkyne (C≡C) Stretching Frequencies

The most diagnostic peaks in the infrared (IR) spectrum of this compound would be from the carbonyl and alkyne groups.

Carbonyl (C=O) Stretch: The conjugated ynone system results in a C=O stretching frequency that is typically lower than that of a saturated ketone. A strong absorption band is expected in the range of 1670-1690 cm⁻¹ .

Alkyne (C≡C) Stretch: The stretching vibration of the internal C≡C bond is expected to appear in the region of 2200-2260 cm⁻¹ . Due to the conjugation with the phenyl group and the carbonyl group, the bond polarity is increased, likely resulting in a medium-intensity absorption in the IR spectrum. In the Raman spectrum, this stretching vibration might be more intense.

Analysis of Unique Vibrational Signatures for Structural Confirmation

Other important vibrational signatures would further confirm the structure.

C-H Stretching:

Aromatic C-H stretches from the phenyl group are expected just above 3000 cm⁻¹.

Aliphatic C-H stretches from the butyl and methyl groups are expected just below 3000 cm⁻¹.

Aromatic C=C Bending: Phenyl ring vibrations will produce characteristic peaks in the fingerprint region (1450-1600 cm⁻¹).

Table 3: Predicted Key Vibrational Frequencies

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Expected Intensity (IR)
C≡C (Alkyne) Stretch 2200 - 2260 Medium
C=O (Ketone) Stretch 1670 - 1690 Strong
C-H (Aromatic) Stretch 3010 - 3100 Medium to Weak
C-H (Aliphatic) Stretch 2850 - 2960 Medium to Strong

The combination of these spectroscopic techniques provides a comprehensive and detailed structural elucidation of this compound, allowing for unambiguous assignment of its atoms and confirmation of its functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the analysis of this compound, this technique provides crucial information for confirming its molecular weight and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound from its accurate mass measurement. For this compound, the expected molecular formula is C₁₄H₁₆O. HRMS can distinguish this from other potential formulas with the same nominal mass, providing a high degree of confidence in the elemental composition.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₄H₁₆O
Calculated Exact Mass 200.12012
Observed m/z Data not available
Mass Error (ppm) Data not available
Ionization Mode Typically ESI+ or APCI+
Note: Specific experimental observed m/z and mass error values are not publicly available in the searched literature for this specific compound.

Elucidation of Fragmentation Pathways to Confirm Substructural Moieties

The fragmentation of the molecular ion of this compound in the mass spectrometer provides a roadmap to its chemical structure. The resulting mass spectrum displays a series of peaks corresponding to different fragment ions. The analysis of these fragments helps to piece together the original molecular structure.

Key expected fragmentation pathways for this compound would likely involve:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group. This could result in the loss of the butyl group or the phenylethynyl group, leading to the formation of characteristic acylium ions.

McLafferty Rearrangement: If a γ-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral alkene molecule.

Cleavage at the Phenyl Group: Fragmentation involving the phenyl ring can also occur, leading to characteristic aromatic fragment ions.

Interactive Data Table: Predicted Major Fragment Ions of this compound

Fragment Ion (Structure)Predicted m/zPutative Origin
[C₆H₅C≡C-CO]⁺129.03Loss of the sec-butyl radical
[CH₃CH₂CH(CH₃)CO]⁺85.06Loss of the phenylethynyl radical
[C₆H₅C≡C]⁺101.04Cleavage of the C-C bond next to the alkyne
[C₆H₅]⁺77.04Fragmentation of the phenylethynyl moiety
[CH₃CH₂CH(CH₃)]⁺57.07Cleavage at the carbonyl group
Note: The m/z values are predicted based on the chemical structure. Actual experimental data is not available in the searched literature.

X-ray Diffraction Analysis for Solid-State Absolute Configuration and Conformational Analysis

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which contains a chiral center at the 4-position, X-ray crystallography would be the gold standard for determining its absolute stereochemistry (R or S configuration).

This technique would also reveal the preferred conformation of the molecule in the solid state, detailing the spatial arrangement of the phenyl ring, the alkyne, the carbonyl group, and the alkyl chain.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Z (molecules per unit cell) Data not available
Calculated Density Data not available
Absolute Configuration Not determined
Note: No publicly available crystallographic data for this compound was found in the searched literature.

Computational Chemistry and Theoretical Investigations of 4 Methyl 1 Phenylhept 1 Yn 3 One

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. arxiv.orgaps.org It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex molecules with considerable accuracy. arxiv.org For 4-Methyl-1-phenylhept-1-yn-3-one, DFT calculations can elucidate its fundamental electronic properties, offering predictions on its stability and chemical reactivity. By employing functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can model the molecule's behavior and obtain reliable geometric and electronic data. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, the phenyl ring, alkyne, and carbonyl groups would significantly influence the distribution and energies of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
Energy Gap (ΔE)5.65ELUMO - EHOMO; a measure of molecular stability and reactivity.

Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation for this molecule.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of most positive potential (electron-poor), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show a significant region of negative electrostatic potential (red) around the carbonyl oxygen atom due to the high electronegativity of oxygen. This site would be the primary target for nucleophiles. The hydrogen atoms on the phenyl ring and the aliphatic chain would exhibit positive potential (blue), making them potential sites for interaction with nucleophilic species.

Beyond the HOMO-LUMO gap, DFT calculations can determine a range of global reactivity descriptors that quantify a molecule's stability and reactivity. These descriptors are derived from the energies of the frontier orbitals and provide a more nuanced understanding of the molecule's chemical behavior.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These calculated parameters provide a quantitative basis for comparing the reactivity of this compound with other compounds.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO6.85
Electron Affinity (A)-ELUMO1.20
Electronegativity (χ)(I+A)/24.025
Chemical Hardness (η)(I-A)/22.825
Chemical Softness (S)1/(2η)0.177
Electrophilicity Index (ω)χ²/(2η)2.86

Note: These values are derived from the hypothetical energies in Table 1 for illustrative purposes.

Molecular Dynamics and Conformational Analysis

While DFT calculations are excellent for determining the properties of a molecule in its ground state (a single, static geometry), molecules in reality are flexible and can adopt various shapes or conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. For a molecule like this compound, with several rotatable single bonds, multiple conformers exist. nih.gov

DFT methods can be used to perform a systematic search of the potential energy surface to identify stable conformers (local minima). nih.gov Molecular Dynamics (MD) simulations can complement this by simulating the atomic motions of the molecule over time at a given temperature. This provides insight into the molecule's flexibility, the accessibility of different conformations, and the time-averaged behavior of the system, which is crucial for understanding its interactions in a dynamic environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. DFT calculations can determine the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies, when appropriately scaled to account for systematic errors in the theoretical method, can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These predicted chemical shifts can be correlated with experimental data to confirm the molecule's structure. A strong correlation between the predicted and experimental spectra serves as a validation of the computational model and the determined ground-state geometry of the molecule. rsc.org

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Shift (ppm)Experimental Shift (ppm)
C=O (Carbonyl)188.5189.2
Phenyl C1 (ipso)134.0134.5
Alkyne C≡C-Ph92.192.8
Alkyne C≡C-CO88.789.5
CH(CH₃)45.345.9

Note: This table presents hypothetical data to demonstrate the validation process between theoretical predictions and experimental results.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Method Optimization

Computational methods can be used to model the entire course of a chemical reaction, providing a detailed map of the energy changes that occur as reactants are converted into products. mdpi.com This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in understanding the reaction mechanism. mdpi.comresearchgate.net

By calculating the energies of the reactants, products, and the transition state, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. This information is invaluable for optimizing synthetic methods. For instance, if a proposed synthetic route for this compound has a very high calculated activation energy, it suggests the reaction will be slow or require harsh conditions. Chemists can then use computational modeling to explore alternative pathways or the effect of catalysts, which can lower the activation energy and improve reaction efficiency, yield, and selectivity.

Reactivity and Derivatization of 4 Methyl 1 Phenylhept 1 Yn 3 One for Complex Molecule Synthesis

Nucleophilic Additions to the Carbonyl and Alkyne Moieties for Diversification

The conjugated ynone system in 4-Methyl-1-phenylhept-1-yn-3-one is susceptible to nucleophilic attack at two distinct positions. This dual reactivity allows for selective functionalization, leading to a variety of molecular scaffolds. The choice between a 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the alkyne is influenced by the nature of the nucleophile and the reaction conditions.

Hard nucleophiles, such as organolithium or Grignard reagents, tend to favor 1,2-addition, directly attacking the electrophilic carbonyl carbon to form a tertiary propargyl alcohol. In contrast, softer nucleophiles, including amines, thiols, and cuprates, typically undergo 1,4-conjugate addition (Michael addition) to the electron-deficient alkyne. This reaction proceeds through a vinyl anion intermediate, which is then protonated to yield a β-substituted enone.

The limited data available suggest that the rates of nucleophilic addition can vary significantly based on the nucleophile's structure and pKa, but not always in a predictable manner. researchgate.net For instance, in related systems, the nucleophilic addition of primary amines is often a rapid equilibrium, followed by a rate-determining dehydration step. researchgate.net

Gold(I) catalysis has emerged as a powerful tool for activating alkynes toward nucleophilic attack. organic-chemistry.org In reactions involving alkynyl ketones, gold catalysts can coordinate to the alkyne, enhancing its electrophilicity and promoting cyclization or addition reactions that might otherwise be challenging. organic-chemistry.orgacs.org For example, gold-catalyzed reactions of similar 1-(1-alkynyl)-cyclopropyl ketones with various nucleophiles provide efficient access to highly substituted furans. organic-chemistry.org

Table 1: Regioselectivity of Nucleophilic Addition to the Ynone Scaffold

Nucleophile TypePredominant Reaction PathwayResulting Functional Group
Organolithium Reagents (RLi)1,2-AdditionTertiary Propargyl Alcohol
Grignard Reagents (RMgX)1,2-AdditionTertiary Propargyl Alcohol
Organocuprates (R₂CuLi)1,4-Conjugate Additionβ-Substituted Enone
Amines (R₂NH)1,4-Conjugate Additionβ-Enaminone
Thiols (RSH)1,4-Conjugate Additionβ-Thioenone

Cycloaddition Reactions (e.g., [2+2], Diels-Alder) with the Alkynyl Ketone Scaffold

The electron-deficient alkyne of this compound makes it an excellent dienophile for cycloaddition reactions, providing a robust method for constructing six-membered rings. organic-chemistry.org

Diels-Alder Reaction ([4+2] Cycloaddition): In the Diels-Alder reaction, the alkynyl ketone acts as a "dienophile," reacting with a conjugated diene. organic-chemistry.org The reaction's driving force is the formation of stable σ-bonds from weaker π-bonds. organic-chemistry.org The presence of the electron-withdrawing keto group lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the necessary orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. organic-chemistry.org This powerful reaction can create significant molecular complexity in a single step, forming two new carbon-carbon bonds and establishing up to four stereocenters. scispace.comnih.gov Historically, the reaction of quinones (which are α,β-unsaturated ketones) with dienes was one of the first examples of the Diels-Alder reaction to be studied. scispace.comorganicreactions.org

[2+2] Cycloaddition: The alkyne moiety can also participate in [2+2] cycloaddition reactions with alkenes to form highly strained but synthetically useful cyclobutene (B1205218) rings. acs.orgorganic-chemistry.org These reactions can be promoted thermally or photochemically. libretexts.org More recently, transition metal catalysis, particularly with gold(I) complexes, has enabled regioselective intermolecular [2+2] cycloadditions of terminal alkynes and alkenes under mild conditions. organic-chemistry.org Ketenes are also well-known partners for ynones in thermal [2+2] cycloadditions to generate cyclobutanone (B123998) derivatives. nih.gov The resulting cyclobutene and cyclobutanone products are versatile intermediates for further transformations, such as ring-expansions to cyclopentanones or ring-opening reactions. acs.orgnih.gov

Table 2: Cycloaddition Reactions with the Alkynyl Ketone Scaffold

Reaction TypeReactant PartnerResulting Scaffold
Diels-Alder [4+2]Conjugated Diene (e.g., Cyclopentadiene)Substituted 1,4-Cyclohexadiene
[2+2] CycloadditionAlkene (e.g., Ethylene)Cyclobutene Derivative
[2+2] CycloadditionKetene (e.g., Ketene)Cyclobutanone Derivative

Functional Group Interconversions and Selective Modifications of the Alkyl Chain and Phenyl Substituent

Beyond the core reactivity of the ynone, the peripheral substituents of this compound offer additional handles for structural modification.

Functional Group Interconversions of the Ynone: The ketone and alkyne functionalities can be selectively transformed.

Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄). This transformation can be stereoselective depending on the reagents and substrate. Complete removal of the carbonyl oxygen can be achieved through methods like the Wolff-Kishner reduction.

Alkyne Reduction: The triple bond can be selectively reduced. Hydrogenation with Lindlar's catalyst yields the corresponding (Z)-alkene, while dissolving metal reduction (e.g., Na in liquid NH₃) produces the (E)-alkene. Complete saturation to an alkane is readily achieved with catalytic hydrogenation over palladium on carbon (H₂/Pd-C).

Modification of the Alkyl Chain: The presence of the carbonyl group acidifies the α-protons (at C-4), allowing for the formation of an enolate. This enolate can then be reacted with various electrophiles. For example, alkylation with an alkyl halide can introduce further substitution at the α-position. Halogenation at this position is also feasible using reagents like N-bromosuccinimide (NBS).

Modification of the Phenyl Substituent: The phenyl ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity (ortho, meta, or para) of such substitutions are influenced by the electronic nature of the alkynyl ketone substituent. Common transformations include nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation, allowing for extensive diversification of the aryl moiety.

Table 3: Potential Functional Group Interconversions and Modifications

Target SiteTransformationReagentsResulting Structure
Ketone (C=O)Reduction to AlcoholNaBH₄Secondary Alcohol
Alkyne (C≡C)Reduction to (Z)-AlkeneH₂, Lindlar's Catalyst(Z)-Alkene
Alkyne (C≡C)Reduction to (E)-AlkeneNa, NH₃(l)(E)-Alkene
Alkyne (C≡C)Reduction to AlkaneH₂, Pd/CAlkane
α-Carbon (C-4)Alkylation1. Base (e.g., LDA) 2. RXα-Alkylated Ketone
Phenyl RingNitrationHNO₃, H₂SO₄Nitrophenyl Derivative

Transformation into Novel Heterocyclic and Carbocyclic Ring Systems

The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of a wide variety of cyclic structures through cyclization and cyclocondensation reactions.

Heterocycle Synthesis: The ynone scaffold can react with binucleophiles to construct five- or six-membered heterocyclic rings.

Pyrazoles: Reaction with hydrazine (B178648) (N₂H₄) or substituted hydrazines leads to the formation of pyrazoles. The initial 1,4-addition is typically followed by intramolecular cyclization and dehydration.

Isoxazoles: Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) yields isoxazole (B147169) derivatives.

Pyrroles: While direct synthesis from the ynone is complex, related alkylidenecyclopropyl ketones have been shown to react with amines to form trisubstituted pyrroles. acs.org A one-pot synthesis of pyrrole (B145914) derivatives using tosylmethyl isocyanide (TosMIC) and carbonyl compounds has also been developed. researchgate.net

Furans and Chromones: Gold-catalyzed cyclization reactions are particularly effective for synthesizing substituted furans from alkynyl ketones. organic-chemistry.org Radical cyclization of alkynyl aryl ketones containing an ortho-alkoxy group is a known strategy for producing chromone (B188151) derivatives. rsc.org

Fused Heterocycles: General methods for synthesizing fused heterocyclic systems like pyrazolo[1,5-a] organic-chemistry.orgrsc.orgdiazepin-4-ones often start from functionalized pyrazole (B372694) carboxylates, which can be derived from diketone precursors. mdpi.com Three-component reactions using heterocyclic 1,3-diketones can also lead to complex aniline (B41778) derivatives. beilstein-journals.org

Carbocycle Synthesis: Beyond the cycloaddition reactions discussed previously, other strategies can be employed to form new carbocyclic rings.

Intramolecular Cyclizations: If the alkyl chain or phenyl group is suitably functionalized with a nucleophilic or reactive moiety, intramolecular cyclizations can be induced. For example, an enantioselective intramolecular cyclization of alkynyl esters has been achieved using a chiral Brønsted base catalyst. rsc.org

Tandem Reactions: Tandem Diels-Alder/Nazarov reactions of 1-aryl-3-(trimethylsilyl) ynones have been used to generate fused carbocyclic systems in a single pot. acs.org

Radical Cyclizations: Radical-mediated cyclizations offer another route to carbocycles. For instance, radical cyclization of alkynyl aryl ketones can lead to the formation of thiochromones. rsc.org

Table 4: Synthesis of Cyclic Systems from Ynone Precursors

Reagent(s)Resulting Ring SystemReaction Type
Hydrazine (N₂H₄)PyrazoleCyclocondensation
Hydroxylamine (NH₂OH)IsoxazoleCyclocondensation
Amines/TosMICPyrroleCyclocondensation
Gold(I) CatalystFuranIntramolecular Cyclization organic-chemistry.org
Diene1,4-CyclohexadieneDiels-Alder Cycloaddition organic-chemistry.org
AlkeneCyclobutene[2+2] Cycloaddition organic-chemistry.org

Broader Academic Impact and Future Research Directions in Alkynyl Ketone Chemistry

Utility as Versatile Building Blocks in the Total Synthesis of Natural Products and Bioactive Molecules

Potential for Applications in Materials Science, Including Functional Materials and Optical Properties

There is no available research that explores the potential of 4-Methyl-1-phenylhept-1-yn-3-one in the field of materials science. Investigations into its properties for creating functional materials or its potential optical characteristics have not been published in the scientific literature that was surveyed.

Emerging Research Frontiers for Alkynyl Ketones and Structurally Related Enynones

While there are many emerging frontiers for the general class of alkynyl ketones and enynones—including their use in photocatalysis, dual catalysis, and the synthesis of complex heterocyclic systems—there is no specific mention or focus on this compound as a compound of interest in these developing areas.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-1-phenylhept-1-YN-3-one, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves organometallic coupling reactions (e.g., Sonogashira or Grignard reactions) to form the alkyne and ketone moieties. Advanced synthetic methods, such as those outlined in CHEM 4346 (Advanced Synthetic Methods), recommend using inert atmospheres and stoichiometric control to minimize side products . Purification can be achieved via high-performance liquid chromatography (HPLC) with columns like Chromolith or Purospher®STAR, which offer high resolution for isolating trace impurities . Validate purity using melting point analysis, NMR (¹H/¹³C), and mass spectrometry.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides precise structural data, particularly for resolving bond angles and torsional strain in the alkyne group . Complement this with spectroscopic methods:

  • IR Spectroscopy : Identify carbonyl (C=O) and alkyne (C≡C) stretching frequencies.
  • UV-Vis : Analyze conjugation effects in the phenyl-alkyne system.
  • DFT Calculations : Compare experimental data with computational models to validate electronic distributions .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity, temperature (e.g., 40°C/75% RH), and light. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months) . Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. For oxidative stability, employ radical initiators like AIBN to simulate degradation pathways.

Advanced Research Questions

Q. How can experimental design optimize reaction yield while minimizing byproducts in the synthesis of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) principles, such as factorial designs, to test variables (catalyst loading, temperature, solvent polarity). For example:

  • Central Composite Design : Optimize interactions between temperature (60–100°C) and catalyst (Pd 0.5–2 mol%).
  • Response Surface Methodology : Model yield vs. byproduct formation.
    • Statistical tools (ANOVA) and software (JMP, Minitab) help identify significant factors. Triangulate results with real-time reaction monitoring (e.g., in situ FTIR) .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Contradictions may arise from sample polymorphism or solvent effects.

  • Step 1 : Re-examine sample purity via HPLC and DSC (differential scanning calorimetry) to rule out polymorphic mixtures .
  • Step 2 : Perform solvent-dependent crystallography (e.g., recrystallize in DCM vs. ethanol) to assess lattice effects.
  • Step 3 : Cross-validate with solid-state NMR to detect dynamic disorder in the crystal lattice .

Q. What computational strategies are effective for modeling the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to model reaction pathways. For example:

  • DFT (B3LYP/6-311+G(d,p)) : Optimize transition states for alkyne insertion steps.
  • MD Simulations : Analyze solvent effects on reaction kinetics.
    • Validate predictions with kinetic isotope effects (KIE) experiments or in situ spectroscopic monitoring .

Q. How can mechanistic studies elucidate the compound’s role in inhibiting specific enzymes (e.g., Pfmrk)?

  • Methodological Answer : Employ stopped-flow kinetics to measure binding constants (Kd) and inhibition rates (kinact).

  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during enzyme-inhibitor interactions.
  • Site-Directed Mutagenesis : Identify active-site residues critical for binding.
    • Pair with molecular docking (AutoDock Vina) to predict binding conformations and validate via X-ray crystallography of enzyme-inhibitor complexes .

Q. What methodologies address challenges in detecting trace impurities during scale-up synthesis?

  • Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for impurity profiling.

  • For Polar Impurities : HILIC (Hydrophilic Interaction Chromatography) columns improve separation.
  • For Non-Volatiles : Evaporative Light Scattering Detection (ELSD) enhances sensitivity.
    • Implement Quality-by-Design (QbD) frameworks to define critical quality attributes (CQAs) and control parameters during scale-up .

Methodological Notes

  • Triangulation : Combine quantitative (HPLC yields, kinetic data) and qualitative (crystallographic disorder analysis) methods to strengthen conclusions .
  • Ethical Data Practices : Ensure reproducibility by documenting all synthetic protocols, computational parameters, and raw data in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.